REACTION_SMILES
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[Br-:16].[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[n:6][c:7]2[n:8]([cH:9][cH:10][cH:11][c:12]2[CH2:13][OH:14])[cH:15]1.[K+:17]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[n:6][c:7]2[n:8]([cH:9][cH:10][cH:11][c:12]2[CH:13]=[O:14])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cn2cccc(CO)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cn2cccc(C=O)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |